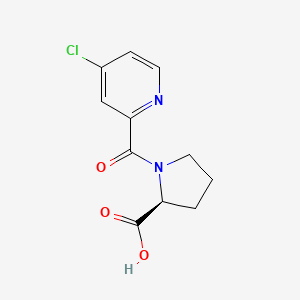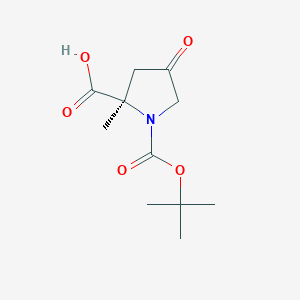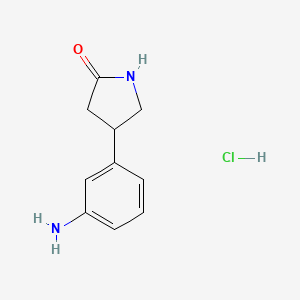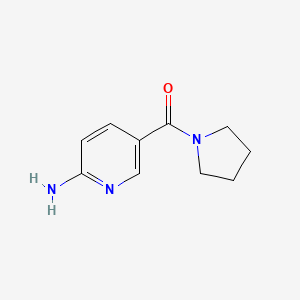![molecular formula C11H8Cl2N2O3 B1398590 Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 163719-79-7](/img/structure/B1398590.png)
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate, also known as E5DPC, is a synthetic chemical compound used in various scientific research applications. It is an organic compound that has a wide range of uses in the laboratory, including in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Versatile Building Block in Medicinal Chemistry
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate is a versatile building block in medicinal chemistry, enabling the synthesis of a wide range of biologically relevant molecules. A straightforward synthetic route has been designed to produce derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, leading to new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds. These compounds can be integrated into various biologically active molecules under mild reaction conditions, demonstrating the compound's potential in the development of novel therapeutic agents (Ž. Jakopin, 2018).
Synthesis of Antihypertensive Derivatives
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate serves as a precursor in the synthesis of various derivatives with potential antihypertensive activity. For example, derivatives synthesized from reactions involving ethyl oxalyl chloride and 2-(4-chlorophenylsulfonyl)acetamide oxime have shown antihypertensive effects in rats. This highlights the compound's role in the creation of new antihypertensive drugs through structural modifications aimed at improving activity (A. A. Santilli & R. Morris, 1979).
Antimicrobial Applications
The compound has been utilized in the synthesis of heterocyclic compounds with antimicrobial properties. By undergoing reactions with various nucleophiles, ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate derivatives demonstrating significant antimicrobial efficacy have been developed. These findings underscore the potential of these derivatives in combating microbial infections, offering a pathway to new antimicrobial agents (M. Taha & S. M. El-Badry, 2010).
Role in Neurodegenerative Disease Research
Research indicates that derivatives of ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate can act as potential inhibitors of human monoamine oxidase (MAO) A and B, with notable inhibition values. This suggests their utility as candidates for therapeutic agents in treating neurodegenerative disorders, such as Parkinson’s disease, highlighting the compound's relevance in neuropharmacology research (J. A. Efimova et al., 2023).
Propriétés
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)9-14-10(18-15-9)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXXZIMZDSUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)


![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1398515.png)

![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)



![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)

